Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Description
Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate is a bicyclic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry (2R,3aS,6aS) defines a rigid, chiral scaffold, making it a valuable intermediate in asymmetric synthesis and drug development . The compound’s CAS numbers (132414-81-4 and 250275-15-1) reflect variations in naming conventions or stereoisomeric forms .
Properties
IUPAC Name |
tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-8-5-9-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWZDUHQMTADY-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CN(C[C@H]2N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095396-42-0 | |
| Record name | rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate generally involves multiple steps. Key starting materials and intermediates are used, and careful control of stereochemistry is crucial:
Initial Cyclization: : The starting materials undergo cyclization to form a hexahydro-1H-pyrrolo[2,3-c]pyrrole framework.
Introduction of Methyl and Tert-butyl Groups: : Methyl and tert-butyl groups are introduced to specific positions on the pyrrole ring using alkylation reactions.
Final Esterification: : The carboxylic acid group is esterified with tert-butanol under acidic or basic conditions to yield the final compound.
Industrial Production Methods
The industrial production of this compound may follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is essential for maximizing yield and purity. High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free secondary amine. This reaction is critical for further functionalization of the pyrrolidine-pyrrole scaffold.
Reaction Conditions:
-
HCl in dioxane (4 M) : Complete deprotection occurs within 3 hours at room temperature .
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) : Deprotection is achieved in 1–2 hours .
Example Reaction:
Applications:
-
The resulting amine serves as a nucleophile in alkylation, acylation, or reductive amination reactions .
Functionalization of the Secondary Amine
After Boc removal, the secondary amine undergoes diverse reactions:
Key Observation:
The methyl group at position 2 sterically hinders reactions at the adjacent nitrogen, directing modifications to the less hindered pyrrolidine nitrogen .
Hydrogenation of the Bicyclic System
The hexahydro-pyrrolo[2,3-c]pyrrole core is already saturated, but partial hydrogenation intermediates may exist during synthesis.
Synthetic Pathway:
-
Cyclization : Microwave-assisted intramolecular 1,3-dipolar cycloaddition forms the bicyclic framework .
-
Hydrogenation : Catalytic hydrogenation (H, Pd/C) reduces double bonds in precursor compounds .
Example Intermediate:
Comparison with Structural Analogs
The reactivity of this compound aligns with related bicyclic pyrrolidine derivatives:
| Compound | Key Reaction | Difference |
|---|---|---|
| tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | Boc deprotection | Lacks methyl substitution |
| tert-Butyl (3R,3aS,6aR)-3-hydroxy derivative | Oxidation at C3 | Hydroxy group enables glycosylation |
Stability and Storage
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activity. It has been studied for its potential as an appetite receptor antagonist and could be beneficial in treating neurological disorders related to appetite regulation. The compound's interaction with neurochemical pathways suggests it may have therapeutic implications in managing conditions such as obesity and eating disorders.
Potential Therapeutic Applications
The applications of tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate extend into several fields:
- Neurology : As a potential treatment for disorders associated with appetite regulation.
- Pharmacology : Investigated for its role in drug development targeting specific receptors involved in appetite control.
- Synthetic Organic Chemistry : Used as a building block in the synthesis of more complex molecules.
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of related compounds that share structural similarities with this compound. For instance:
-
Appetite Regulation Studies : Research has shown that similar compounds can modulate neuropeptide signaling pathways related to hunger and satiety.
- Methodology : In vitro assays measuring binding affinity to appetite receptors.
- Results : Significant inhibition of receptor activity was noted in specific assays.
-
Therapeutic Efficacy in Animal Models : Animal studies have demonstrated the potential of these compounds in reducing food intake and body weight.
- Methodology : Administration of the compound followed by behavioral assessments.
- Results : Notable reductions in weight gain were observed compared to control groups.
Mechanism of Action
The mechanism by which tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, and other proteins. The compound may bind to active sites, inhibit or activate enzymatic reactions, or modulate receptor activity. Detailed studies of these mechanisms are essential for understanding its biological and therapeutic properties.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolo-pyrrole framework which contributes to its biological activity. The tert-butyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar compounds in the pyrrolo[2,3-c]pyrrole class. For instance, a derivative known as TTP-5 has been shown to effectively bind to estrogen receptor alpha (ERα), leading to the suppression of breast cancer cell growth by blocking ERα signaling pathways. The compound significantly reduced proliferation in MCF-7 breast cancer cells while also inhibiting the motility of MDA-MB-231 cells through modulation of epithelial-mesenchymal transition (EMT) markers via the Wnt/β-catenin pathway .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of key signaling pathways : Similar compounds have been shown to interfere with critical pathways such as the Wnt/β-catenin and ER signaling pathways.
- Modulation of protein expression : Changes in the expression levels of proteins associated with cell proliferation and motility are observed.
Case Studies
- Breast Cancer Study : The compound's analogs were tested in vitro for their ability to inhibit breast cancer cell lines. Results indicated a significant reduction in cell viability and motility in ER-positive cell lines.
- In Vivo Studies : Further research is warranted to evaluate the compound's efficacy in animal models of cancer to assess its therapeutic potential and safety profile.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparative analysis with other compounds containing similar structural motifs was conducted. The following table summarizes key findings:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| TTP-5 | Anticancer | ERα inhibition |
| Bosentan | Antihypertensive | Endothelin receptor antagonist |
| Vercirnon | Anti-inflammatory | CCR1 antagonist |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what are their critical optimization steps?
The compound is synthesized via multi-step routes involving cyclization, protection, and oxidation. For example:
- Stepwise synthesis : Starting from (3aR,7aS)-hexahydroisoindole, Boc protection with Boc₂O in CH₂Cl₂ at 0°C, followed by oxidative cleavage using NaIO₄/RuO₂·H₂O in CH₃CN/CCl₄/H₂O to form intermediates. Purification via flash column chromatography (hexanes/EtOAc gradients) ensures high yields .
- Hydrogenation : Palladium-catalyzed hydrogenation (10% Pd/C, H₂ at 40 psi) reduces unsaturated intermediates. Key parameters include catalyst loading, solvent choice (e.g., CH₃OH), and reaction time (16 hours) . Optimization focus: Temperature control during exothermic steps (e.g., Boc protection) and solvent selection to avoid side reactions.
Q. How is the stereochemistry of this compound confirmed experimentally?
- NMR spectroscopy : ¹H NMR (500 MHz, CDCl₃) analysis of coupling constants and splitting patterns confirms stereochemical assignments. For example, distinct resonances for axial vs. equatorial protons in the bicyclic pyrrolo-pyrrole system .
- X-ray crystallography : Single-crystal analysis provides definitive proof of the (2R,3aS,6aS) configuration. This is critical for validating synthetic accuracy .
Q. What safety protocols are essential when handling this compound in the lab?
- Respiratory protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for high aerosol generation .
- Skin/eye protection : Wear nitrile gloves and chemical-resistant lab coats. In case of contact, rinse eyes with water for 15 minutes and remove contaminated clothing immediately .
- Environmental controls : Avoid drainage disposal; use inert adsorbents (e.g., vermiculite) for spill containment .
Advanced Research Questions
Q. How can computational methods guide reaction design for derivatives of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling targeted synthesis of derivatives. For example, ICReDD’s workflow integrates computational modeling with experimental validation to optimize reaction conditions .
- AI-driven optimization : Platforms like COMSOL Multiphysics simulate reaction kinetics and thermodynamics, reducing trial-and-error experimentation. Machine learning models trained on existing datasets (e.g., reaction yields, solvent effects) suggest optimal parameters .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Multi-technique validation : Combine NMR, HRMS, and IR to cross-verify functional groups and connectivity. For example, discrepancies in carbonyl stretching frequencies (IR) vs. Boc group resonances (NMR) may indicate impurities or stereochemical anomalies .
- Isotopic labeling : Use ¹³C-labeled intermediates to track specific carbons during synthesis, clarifying ambiguous spectral assignments .
Q. How does the choice of oxidizing agents impact the synthesis of key intermediates?
- RuO₂/NaIO₄ system : Effective for cleaving double bonds in bicyclic systems but requires strict temperature control (0°C) to prevent over-oxidation .
- Alternative oxidants : Ozone or KMnO₄ may offer higher selectivity for electron-rich moieties but risk side reactions (e.g., epoxidation) . Mechanistic insight: RuO₂-mediated oxidation proceeds via cyclic ruthenate ester intermediates, favoring syn-dihydroxylation .
Q. What methodologies enable efficient scale-up of hydrogenation steps without compromising stereoselectivity?
- Catalyst screening : Test Pd/C, PtO₂, or Raney Ni under varying pressures (1–50 bar H₂) to balance activity and selectivity. High-pressure Parr reactors minimize reaction time while maintaining enantiomeric excess .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, improving selectivity for the desired diastereomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
